molecular formula C12H11N3O B1468008 1-[4-Methyl-2-(4-pyridinyl)-5-pyrimidinyl]-1-ethanone CAS No. 1342718-55-1

1-[4-Methyl-2-(4-pyridinyl)-5-pyrimidinyl]-1-ethanone

Cat. No.: B1468008
CAS No.: 1342718-55-1
M. Wt: 213.23 g/mol
InChI Key: ASTJBFCPBMEAKD-UHFFFAOYSA-N
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Description

1-[4-Methyl-2-(4-pyridinyl)-5-pyrimidinyl]-1-ethanone is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of anticancer agents. The presence of both pyridine and pyrimidine moieties in its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

The synthesis of 1-[4-Methyl-2-(4-pyridinyl)-5-pyrimidinyl]-1-ethanone typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methyl-2-(4-pyridinyl)-5-pyrimidinecarboxaldehyde with an appropriate acetylating agent under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity of the final product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

1-[4-Methyl-2-(4-pyridinyl)-5-pyrimidinyl]-1-ethanone undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce dihydropyridine derivatives.

Scientific Research Applications

1-[4-Methyl-2-(4-pyridinyl)-5-pyrimidinyl]-1-ethanone has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of cancer research.

    Medicine: Due to its structural similarity to known pharmacophores, it is investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: It is used in the development of new materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of 1-[4-Methyl-2-(4-pyridinyl)-5-pyrimidinyl]-1-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain protein kinases, which are crucial for cell signaling and proliferation. By binding to the active site of these enzymes, it disrupts their normal function, leading to the inhibition of cancer cell growth and proliferation .

Comparison with Similar Compounds

1-[4-Methyl-2-(4-pyridinyl)-5-pyrimidinyl]-1-ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the combination of pyridine and pyrimidine rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c1-8-11(9(2)16)7-14-12(15-8)10-3-5-13-6-4-10/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASTJBFCPBMEAKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)C)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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